N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC15605515
Molecular Formula: C25H21Cl2N3O2S
Molecular Weight: 498.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21Cl2N3O2S |
|---|---|
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H21Cl2N3O2S/c1-14-18(27)4-2-5-19(14)29-22(32)13-33-25-17(12-28)23(15-8-10-16(26)11-9-15)24-20(30-25)6-3-7-21(24)31/h2,4-5,8-11,23,30H,3,6-7,13H2,1H3,(H,29,32) |
| Standard InChI Key | NYFMPDGNIDLECG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C#N |
Introduction
The compound N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. This compound features a quinoline-based structure with multiple functional groups that contribute to its chemical reactivity and biological activity. It is part of a broader class of heterocyclic compounds often studied for their pharmacological properties.
Chemical Formula and Molecular Features
The compound exhibits the following:
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Chemical Formula:
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Molecular Weight: Approximately 490.42 g/mol
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Key Functional Groups:
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Quinoline core
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Sulfanyl group
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Cyano group
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Amide linkage
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Chlorinated aromatic rings
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Crystallographic Data
The structural arrangement of the molecule is influenced by its functional groups:
Synthesis Protocols
The synthesis of this compound typically involves:
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Quinoline Derivative Formation: Cyclocondensation reactions involving substituted anilines and β-keto esters.
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Introduction of Sulfanyl Group: Nucleophilic substitution reactions using thiols or related reagents.
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Acetamide Coupling: Reaction with chloroacetic acid derivatives under basic conditions.
Characterization Techniques
The compound is characterized using:
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NMR Spectroscopy (1H and 13C): To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups (e.g., amide C=O stretch at ~1650 cm).
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X-ray Crystallography: To determine the precise molecular geometry.
Pharmacological Potential
Compounds with similar structures have demonstrated:
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Anti-inflammatory Properties: Likely due to inhibition of enzymes like cyclooxygenase or lipoxygenase.
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Anticancer Activity: Through interaction with DNA or inhibition of cellular kinases.
Molecular Docking Studies
Preliminary in silico studies suggest strong binding affinity to enzyme active sites due to:
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Hydrogen bonding via the amide group.
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π–π stacking interactions involving the quinoline core.
Comparative Analysis With Related Compounds
| Property | Current Compound | Related Quinoline Derivatives |
|---|---|---|
| Molecular Weight | ~490 g/mol | Typically ranges from 300–500 g/mol |
| Functional Groups | Quinoline, cyano, sulfanyl, chlorinated phenyl | Quinoline with various substitutions (e.g., nitro, hydroxyl) |
| Biological Activity | Anti-inflammatory potential; possible anticancer activity | Broad spectrum including antimicrobial, anti-inflammatory, and antitumor properties |
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